molecular formula C21H26N2O2 B5661749 1-(2-methoxy-5-methylphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea

1-(2-methoxy-5-methylphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea

Cat. No.: B5661749
M. Wt: 338.4 g/mol
InChI Key: SFOROUDOGODPBP-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a methoxy-methylphenyl group and a prop-1-en-2-yl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-methylphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea can be synthesized through a multi-step process involving the following key steps:

    Formation of the Methoxy-Methylphenyl Intermediate:

    Formation of the Prop-1-en-2-yl-Phenyl Intermediate:

    Coupling of Intermediates:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar or non-polar).

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

1-(2-Methoxy-5-methylphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea:

    1-(2-Methoxy-5-methylphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)ethyl)urea:

    1-(2-Methoxy-5-methylphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct physical, chemical, and biological properties.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-14(2)16-8-7-9-17(13-16)21(4,5)23-20(24)22-18-12-15(3)10-11-19(18)25-6/h7-13H,1H2,2-6H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOROUDOGODPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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